3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular formula of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ is C17H11ClFNO2 . The molecular weight is 315.73 . More detailed structural information, such as the 3D structure, can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ include its molecular formula (C17H11ClFNO2) and molecular weight (315.73) . More detailed properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
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Pharmaceuticals and Medicinal Chemistry
- Quinolones are widely used in the synthesis of various drugs . They are key components in many well-known prescription drugs and over-the-counter medicines . For example, quinolone-based antibiotics such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, grepftfloxacin, and ozenoxacin have been synthesized using quinolones .
- Quinolones have been used in the discovery of novel antibiotics with favorable pharmacokinetic properties .
- 4-Hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
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Organic Synthesis
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Green Chemistry
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Biological Research
- Quinolones are found in natural products and biologically active molecules . They are an essential heterocyclic motif in antibacterial, anticancer, and anti-inflammatory drugs .
- More than 13,000 derivatives of quinolones are reported, with over 100 naturally occurring molecules displaying this motif .
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Drug Discovery and Development
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Chemical Research
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Veterinary Medicine
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Antimalarial Activities
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Green Chemistry
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Drug Discovery and Development
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Organic Synthesis
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Pharmaceuticals and Medicinal Chemistry
properties
IUPAC Name |
3-acetyl-6-chloro-4-(4-fluorophenyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c1-9(21)15-16(10-2-5-12(19)6-3-10)13-8-11(18)4-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIIUFZIMAPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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